7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Protocols and Derivatives
The synthesis of related triazolopyrimidines involves multi-component reactions, including condensations of different aromatic or heteroaromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines. This method allows for the generation of a variety of structural analogs with potential biological activity. For instance, the synthesis of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showcases the production of structural analogs aimed at exploring antituberculous activity (Titova et al., 2019).
Novel Compounds and Reactions
Research has developed new routes to create pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, expanding the library of pyrimidine-based compounds. These efforts highlight the versatility of pyrimidine cores in synthesizing diverse heterocyclic compounds with potentially significant biological activities (Hassneen & Abdallah, 2003).
Biological Activity and Potential Applications
Antimicrobial and Antioxidant Activities
Triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the determination of biological activity of various synthesized compounds, indicating their potential as antimicrobial agents. For example, a study on triazolopyrimidines demonstrated their capability in inhibiting microbial growth, suggesting applications in developing new antimicrobial agents (Gilava et al., 2020).
Anticancer and Anti-inflammatory Potential
Derivatives similar to the queried compound have shown promising results in anticancer and anti-inflammatory testing. The synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents showcases the therapeutic potential of these molecules. The compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as leads for developing new therapeutic agents (Abu-Hashem et al., 2020).
Supramolecular Chemistry
The compound class also finds applications in supramolecular chemistry, where pyrimidine derivatives act as ligands in co-crystallization processes, forming complex 2D and 3D networks through hydrogen bonding. This illustrates the utility of such compounds in designing new materials with potential applications in drug delivery and material science (Fonari et al., 2004).
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-6-5-13-28-15-18)24(21-14-20(36-3)11-12-22(21)37-4)33-27(29-16)31-25(32-33)17-7-9-19(35-2)10-8-17/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLDVUQDWMQAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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